N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide
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Overview
Description
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to be valuable in the treatment of epilepsy , suggesting that they may affect neurological pathways.
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The reaction conditions for the synthesis of similar compounds were found to be mild and metal-free , suggesting that the compound might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidine and thiophene moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and may have similar applications in medicinal chemistry.
Thiophene derivatives: These compounds share the thiophene ring and may have similar properties in materials science.
Uniqueness
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is unique due to the combination of its three distinct rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(9-12-4-8-21-11-12)18-10-13-3-1-7-19(13)15-16-5-2-6-17-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPJFDEYWAUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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